![molecular formula C11H12N2 B2354161 2-(Isoquinolin-6-YL)ethanamine CAS No. 1000505-67-8](/img/structure/B2354161.png)
2-(Isoquinolin-6-YL)ethanamine
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Overview
Description
“2-(Isoquinolin-6-YL)ethanamine” is a chemical compound with the molecular formula C11H12N2 . It is also known by its IUPAC name, 2-(3-isoquinolinyl)ethanamine .
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Molecular Structure Analysis
The molecular structure of “2-(Isoquinolin-6-YL)ethanamine” is represented by the InChI code: 1S/C11H12N2/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6,12H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Isoquinolin-6-YL)ethanamine” are not well-documented in the literature .
Scientific Research Applications
1. Synthesis of Atropisomeric QUINOL and its Derivatives 2-(Isoquinolin-6-YL)ethanamine plays a crucial role in the development of chiral ligands and catalysts in asymmetric catalysis . It is used in the direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner .
2. Production of Axially Chiral Lewis Base Catalysts This compound is used in the NHC-catalyzed kinetic resolution of QUINOL N-oxides with high selectivity factor to access two types of promising axially chiral Lewis base catalysts in optically pure forms .
Controlled Polymerization of Cyclic Esters
1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL), a representative atropisomeric heterobiaryl, was described to function as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters .
Synthesis of Iconic Ligands
QUINOL has been synthesized as a platform molecule to access other iconic ligands such as QUINAP, QUINOX, and IAN .
Production of Organic Dyes
A novel organic dye derived from QUINOL has shown potential as vesicle stains in confocal fluorescence microscopy imaging .
Isoquinolone Ring Construction
Over the past decades, isoquinolone ring construction through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners have been rapidly developed by the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-isoquinolin-6-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,4,6-8H,3,5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBVZIOLYNFITQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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